Carvone, (+)-

Description

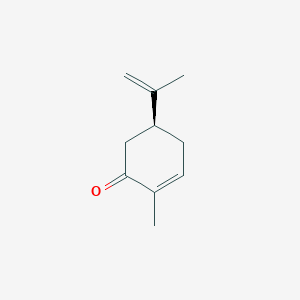

Structure

3D Structure

Properties

IUPAC Name |

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020256 | |

| Record name | d-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-carvone appears as pale yellow or colorless liquid. (NTP, 1992), Liquid, ((+)-form) colourless to light yellow liquid with a caraway-like odour | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (S)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | d-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

446 °F at 760 mmHg (NTP, 1992), 231.00 °C. @ 760.00 mm Hg | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (S)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

192 °F (NTP, 1992) | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), 1300 mg/L at 18 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 5 ml 60% alcohol (in ethanol) | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (S)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | d-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.956-0.961 | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

15.5 mmHg at 77 °F ; 31.3 mmHg at 108 °F (NTP, 1992) | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2244-16-8 | |

| Record name | D-CARVONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Carvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RWC1CMS3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 15 °C | |

| Record name | (S)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological and Biological Activities of D Carvone

Anticancer Mechanisms and Efficacy of d-Carvone

d-Carvone, a naturally occurring monoterpene found in the essential oils of plants like caraway and dill, has demonstrated notable anticancer properties across various cancer cell lines. nih.govnih.gov Its efficacy stems from its ability to intervene in several key pathways that govern cancer cell survival, growth, and spread. The mechanisms underlying its anticancer activity include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the uncontrolled growth and spread of cancer cells, and modulating critical molecular signaling pathways. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest by d-Carvone

A primary strategy by which d-Carvone exerts its anticancer effects is by triggering apoptosis and causing cell cycle arrest in cancer cells. nih.govnih.gov This dual approach effectively halts the proliferation of malignant cells. In human myeloma KMS-5 cells, d-Carvone's antiproliferative effects were attributed to the induction of both apoptosis and G2/M phase cell cycle arrest. nih.govjbuon.com Similarly, in human leukemic Molt-4 cells, d-Carvone was found to suppress cell viability and induce apoptosis in a time- and dose-dependent manner. nih.govnih.gov Studies on A431 human epidermoid carcinoma cells also showed that d-Carvone is a potential antiproliferative agent that can induce apoptosis and cause cell cycle arrest at the G0/G1 phase. researchgate.net

d-Carvone orchestrates apoptosis through the intrinsic pathway, which involves a fine-tuned regulation of pro- and anti-apoptotic proteins within the cell. mdpi.comresearchgate.net Research indicates that d-Carvone treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. mdpi.comresearchgate.netmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C. mdpi.comresearchgate.net

The release of cytochrome C into the cytoplasm initiates a cascade of events, activating a family of cysteine proteases known as caspases, which are central executioners of apoptosis. nih.gov Studies have shown that d-Carvone treatment results in the up-regulated expression of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3, in human leukemic Molt-4 cells. nih.govnih.gov The activation of caspase-3, in turn, leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis. mdpi.comresearchgate.net

Table 1: Effect of d-Carvone on Apoptotic Proteins in Cancer Cells

| Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspases | Source |

| General Mechanism | Decreased | Increased | Increased expression/activation | mdpi.comresearchgate.net |

| Human Leukemic Molt-4 | Not specified | Not specified | Upregulated expression of caspase-3, -8, -9 | nih.gov |

| Rat Hepatic Ischemia-Reperfusion Model | Increased | Decreased | Lowered caspase-1, -3, -9 | mdpi.com |

In addition to inducing apoptosis, d-Carvone can halt the progression of the cell cycle, a critical process for cancer cell division and proliferation. mdpi.com Cell cycle checkpoints are surveillance mechanisms that ensure the proper order and fidelity of events like DNA replication and chromosome segregation. nih.govwikipedia.org d-Carvone has been shown to cause cell cycle arrest primarily at the G2/M checkpoint. mdpi.comnih.govjbuon.com This arrest prevents the cell from entering mitosis (M-phase), thereby inhibiting cell division.

The mechanism for this G2/M arrest involves the modulation of key regulatory proteins, specifically cyclin-dependent kinase 1 (CDK1). mdpi.comresearchgate.net The CDK1/Cyclin B complex is the master regulator of the G2-to-M transition. frontiersin.org By acting on CDK1, d-Carvone disrupts the normal progression into mitosis. mdpi.comresearchgate.net This effect has been observed in myeloma KMS-5 cancer cells, where treatment with d-Carvone led to a significant increase in the number of cells accumulating in the G2/M phase. nih.govjbuon.com In another study on A431 skin cancer cells, d-Carvone was found to cause cell cycle arrest in the G0/G1 phase. researchgate.net

Table 2: Effect of d-Carvone on Cell Cycle Checkpoints

| Cell Line | Checkpoint Affected | Key Regulatory Protein Modulated | Source |

| Myeloma KMS-5 | G2/M | Cyclin-dependent kinase 1 | mdpi.comnih.govjbuon.comresearchgate.net |

| A431 Skin Cancer | G0/G1 | Not specified | researchgate.net |

Inhibition of Cancer Cell Proliferation and Tumor Invasion by d-Carvone

d-Carvone has demonstrated a significant ability to inhibit the proliferation and invasion of cancer cells. nih.govnih.gov Its antiproliferative action has been documented against various cancer cell lines, including myeloma, melanoma, and breast cancer cells. nih.gov In a study using myeloma KMS-5 cells, d-Carvone inhibited cell growth in a dose-dependent manner, with an IC50 (the concentration required to inhibit the growth of 50% of cells) value of 20 μM. nih.govjbuon.com

Furthermore, d-Carvone has been shown to impede the invasion of cancer cells. nih.gov The ability of cancer cells to invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research on KMS-5 myeloma cells revealed that d-Carvone could effectively inhibit cell invasion, highlighting its potential to prevent metastasis. nih.govjbuon.com This inhibitory effect on both proliferation and invasion underscores d-Carvone's potential as a comprehensive anticancer agent. researchgate.net

Molecular Signaling Pathway Modulation in Cancer by d-Carvone

The anticancer activities of d-Carvone are rooted in its ability to modulate intracellular signaling pathways that are often dysregulated in cancer. One of the key pathways identified in this context is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The p38 MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netnih.gov In many cancers, this pathway is implicated in promoting cell proliferation. jbuon.com Studies have shown that the anticancer effects of d-Carvone in myeloma cells are mediated through the inhibition of the p38 MAPK signaling pathway. nih.govresearchgate.net

JAK/STAT3 Signaling Pathway Inhibition

d-Carvone has been shown to exert anticancer effects by inhibiting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.govmedchemexpress.comresearchgate.net This pathway is crucial for cell proliferation, survival, and differentiation, and its abnormal activation is frequently observed in various cancers. spandidos-publications.commdpi.com Inhibition of this pathway can lead to reduced proliferation and induction of apoptosis in cancer cells. spandidos-publications.commdpi.comnih.gov

In human gastric cancer AGS cells, d-carvone treatment led to the downregulation of JAK and STAT3 signaling molecules. nih.govnih.gov This inhibition of the JAK/STAT3 pathway was associated with induced apoptotic cell death. nih.govnih.gov Specifically, d-carvone was found to suppress the phosphorylation of JAK1, JAK2, and STAT3. researchgate.net Studies have demonstrated that d-carvone inhibits the proliferation of gastric cancer cells and induces apoptosis in a dose-dependent manner, with concentrations of 20 and 25 μM being effective. nih.govnih.gov This suggests that the anti-proliferative and pro-apoptotic effects of d-carvone in these cells are mediated, at least in part, through the suppression of the JAK/STAT3 signaling cascade. researchgate.net A network pharmacology study also identified JAK2 as a core target of d-carvone in non-small cell lung cancer (NSCLC), further supporting its role in modulating this pathway. nih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

d-Carvone influences the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of various cellular processes, including cell cycle progression. nih.govmdpi.comnih.gov In melanoma cells, carvone (B1668592) has been found to activate the cAMP signaling pathway, leading to an increase in intracellular cAMP levels. nih.govmdpi.com This activation has been linked to the inhibition of melanoma cell proliferation and a subsequent decrease in melanin (B1238610) content. nih.govmdpi.com

The mechanism involves the upregulation of the protein kinase A catalytic subunit (PKA Cα), a downstream effector of cAMP. nih.gov The anti-proliferative effects of carvone in melanoma cells were shown to be dependent on this pathway, as the effects were nullified when a cAMP inhibitor was used. nih.govmdpi.com By activating cAMP signaling, carvone can inhibit the activation of cell cycle-associated proteins like cyclin-dependent kinase 1 (CDK1), leading to a halt in cell division. nih.govmdpi.com

Role of Reactive Oxygen Species (ROS) in Anticancer Action

A significant mechanism of d-carvone's anticancer activity involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can induce oxidative stress and trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov In human leukemic Molt-4 cells, d-carvone treatment was shown to increase intracellular ROS levels, leading to oxidative stress and subsequent apoptotic cell death. nih.govnih.gov This increase in ROS was correlated with a decrease in the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). nih.gov

The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.gov In Molt-4 cells, d-carvone-induced ROS generation was associated with a diminished mitochondrial membrane potential and the activation of caspases-8, -9, and -3, which are critical executioners of apoptosis. nih.govnih.gov Similarly, in human gastric cancer AGS cells, d-carvone induced the production of mitochondrial ROS, which contributed to its apoptotic effects. nih.govnih.gov

Chemopreventive Activities of d-Carvone in Carcinogenesis Models

d-Carvone has demonstrated notable chemopreventive potential in various experimental models of carcinogenesis. nih.govphcog.com Chemoprevention involves the use of natural or synthetic agents to inhibit, delay, or reverse the process of cancer development. mdpi.com d-Carvone's chemopreventive effects are attributed to its ability to modulate xenobiotic-metabolizing enzymes and induce apoptosis. nih.gov

In a model of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced skin carcinogenesis in Swiss albino mice, oral administration of d-carvone significantly prevented the development of skin tumors. nih.gov This was associated with a decrease in the levels of phase I enzymes (Cytochrome P450 and Cytochrome b5) and an increase in the levels of phase II enzymes (Glutathione Reductase, Glutathione S-transferase, and Glutathione), which are involved in the detoxification of carcinogens. nih.gov Furthermore, d-carvone treatment led to an increased expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and a decreased expression of the anti-apoptotic protein Bcl-2 and mutated p53. nih.gov

In another study using a hamster cheek pouch model for oral carcinogenesis induced by DMBA, d-carvone administration completely prevented the formation of oral tumors. phcog.com This protective effect was linked to its antioxidant properties, modulation of xenobiotic-metabolizing enzymes, and its ability to inhibit cell proliferation and induce apoptosis. phcog.com

Studies on Specific Cancer Types and Cell Lines

The anticancer properties of d-carvone have been investigated across a range of cancer types and cell lines, demonstrating its broad-spectrum potential.

| Cancer Type | Cell Line(s) | Key Findings |

| Myeloid Leukemia | Molt-4 | Suppressed cell viability with an IC50 of 20 µM/ml; induced ROS-mediated apoptosis through activation of caspases-8, -9, and -3. nih.govnih.gov |

| Myeloma | KMS-5 | Exerted dose-dependent antiproliferative effects with an IC50 of 20 µM; induced apoptosis and G2/M cell cycle arrest. researchgate.netjbuon.com |

| Melanoma | B16F10, A375 | Inhibited proliferation and decreased melanin content via the cAMP pathway in B16F10 cells; showed cytotoxic effects against A375 cells. nih.govmdpi.combiointerfaceresearch.com |

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB468 | Induced caspase-mediated apoptosis in MCF-7 and MDA-MB-231 cells; exhibited anticancer effects against MDA-MB468 cells. researchgate.netbiointerfaceresearch.com |

| Colon Cancer | HT-29, SW480 | Induced cytotoxicity and mitochondrial-mediated apoptosis. biointerfaceresearch.com |

| Lung Cancer | A-549, NSCLC models | Demonstrated anticancer properties by inducing apoptosis and cell cycle arrest in A-549 cells; identified as having multiple targets in NSCLC. nih.govresearchgate.netresearchgate.net |

| Prostate Cancer | LNCaP, DU145 | Showed weak cell growth inhibition in LNCaP cells, but derivatives showed increased antiproliferative effects; scoparone, a related compound, inhibited STAT3 activity in DU145 cells. encyclopedia.pubmssm.eduresearchgate.netplos.org |

| Gastric Cancer | AGS | Inhibited cell proliferation and induced apoptosis through inhibition of the JAK/STAT3 signaling pathway and ROS production. nih.govmedchemexpress.comresearchgate.net |

Anti-inflammatory Properties and Immunomodulatory Effects of d-Carvone

Modulation of Inflammatory Cytokines and Mediators by d-Carvone (e.g., TNF-α, IL-1β, IL-6, IL-8, PGE2)

d-Carvone exhibits significant anti-inflammatory and immunomodulatory effects by modulating the production of key inflammatory cytokines and mediators. nih.govmdpi.com Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory response. mdpi.com

In a mouse model of benzo(a)pyrene-induced lung cancer, d-carvone administration led to a decreased expression of IL-6, TNF-α, and IL-1β. phcog.comphcog.com Similarly, in mice with lipopolysaccharide (LPS)-induced lung damage, pre-treatment with d-carvone resulted in a significant reduction in serum levels of TNF-α, IL-1β, and IL-6. nih.govmdpi.com Studies on hepatic ischemia-reperfusion injury in rats also showed that d-carvone administration weakened the increase in inflammatory mediators including IL-1β, IL-6, and TNF-α. nih.gov In a rat model of arthritis, d-carvone was also found to modulate the levels of IL-6, IL-1β, and TNF-α. nih.gov Furthermore, research on LPS-induced acute lung injury in rats demonstrated that d-carvone reduced the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-8 in lung tissues. researchgate.net

| Inflammatory Mediator | Model System | Effect of d-Carvone |

| TNF-α | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |

| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |

| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |

| LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net | |

| IL-1β | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |

| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |

| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |

| LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net | |

| IL-6 | Benzo(a)pyrene-induced lung cancer (mice) | Decreased expression phcog.comphcog.com |

| LPS-induced lung damage (mice) | Reduced serum levels nih.govmdpi.com | |

| Hepatic ischemia-reperfusion (rats) | Attenuated increase nih.gov | |

| IL-8 | LPS-induced acute lung injury (rats) | Reduced levels in lung tissue researchgate.net |

Inhibition of Key Signaling Pathways in Inflammation by d-Carvone

D-Carvone exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. Research has demonstrated its ability to interfere with the activation of pro-inflammatory pathways and enhance the activity of anti-inflammatory and antioxidant cellular defense mechanisms.

NF-κB Pathway Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Studies on the enantiomers of carvone reveal a nuanced interaction with the NF-κB pathway.

While (S)-(+)-carvone does not appear to interfere with the canonical activation steps, such as the phosphorylation and degradation of the NF-κB inhibitor, IκB-α, or the nuclear translocation of the NF-κB/p65 subunit, it effectively inhibits the pathway's transcriptional activity. nih.gov This is achieved by promoting the deacetylation of the NF-κB/p65 subunit at lysine (B10760008) 310, a modification essential for its full activity. nih.govplos.org Consequently, (S)-(+)-carvone significantly decreases the resynthesis of IκB-α, a process dependent on NF-κB's transcriptional function. nih.gov Similarly, (R)-(-)-carvone has been shown to inhibit IκB-α resynthesis without affecting the canonical activation pathway, also pointing to an inhibition of NF-κB's transcriptional activity. nih.gov Furthermore, studies on d-carvone in models of acute lung injury show it attenuates inflammation via the TLR4/NF-κB signaling pathway. nih.gov In other cellular models, S-Carvone has been observed to downregulate the mRNA expression of NF-κB. ekb.eg

JNK1 Phosphorylation Inhibition

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that play a pivotal role in inflammation. The c-Jun N-terminal kinases (JNKs) are a key subgroup of MAPKs. Research indicates that carvone enantiomers can selectively inhibit JNK activation.

In a murine macrophage cell line stimulated with lipopolysaccharide (LPS), (S)-(+)-carvone was found to significantly inhibit the phosphorylation of JNK1. nih.gov The phosphorylation levels were reduced to approximately 38% of those found in cells treated with LPS alone. nih.gov Notably, this inhibitory effect was specific to JNK1, as the activation of other MAPKs like p38 and ERK1/2 was not significantly affected. nih.gov Similarly, (R)-(-)-carvone has been reported to significantly decrease the LPS-induced phosphorylation of JNK1, but not other MAPKs. nih.govnih.gov This inhibition of JNK1 is a contributing mechanism to the anti-inflammatory properties of carvone. nih.gov

TLR4/NLRP3 Signaling Pathway Modulation

The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands like LPS, initiates a signaling cascade often involving NF-κB, which can lead to the activation of the NLRP3 inflammasome. nih.govconsensus.app The NLRP3 inflammasome is a multi-protein complex that drives the maturation of potent pro-inflammatory cytokines.

D-carvone has been shown to exert protective effects in a rat model of LPS-induced acute lung injury by modulating the TLR4/NF-κB signaling pathway. nih.gov In this study, treatment with d-carvone led to the downregulation of pro-inflammatory markers, including TLR4. nih.gov By inhibiting the upstream TLR4 signaling, d-carvone can consequently modulate the downstream activation of the NLRP3 inflammasome, reducing the inflammatory cascade. nih.govconsensus.app

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). frontiersin.orgresearchgate.net The Nrf2/HO-1 axis is a critical endogenous defense mechanism against oxidative stress and inflammation.

Studies have shown that d-carvone can activate this protective pathway. In a model of LPS-induced lung injury, d-carvone treatment upregulated the anti-inflammatory protein Nrf2. nih.gov The (R)-(-)-carvone enantiomer, in particular, has been observed to increase the nuclear protein levels of Nrf2 and the expression of its target enzyme, HO-1, in macrophage cell lines. nih.govnih.gov The activation of Nrf2 by (R)-(-)-carvone is proposed as a key mechanism underlying its ability to inhibit the transcriptional activity of NF-κB and the expression of its target inflammatory genes. nih.gov

Sirtuin-1 (SIRT1) Activation

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including inflammation. frontiersin.org One of its key anti-inflammatory functions is the deacetylation of the NF-κB/p65 subunit, which inhibits NF-κB's transcriptional activity. plos.org

Research has identified (S)-(+)-carvone as a novel, direct activator of SIRT1. nih.gov In vitro fluorometric assays demonstrated that (S)-(+)-carvone directly increases the enzymatic activity of SIRT1, with a maximum increase of 84% observed. nih.gov This activation of SIRT1 by (S)-(+)-carvone promotes the deacetylation of NF-κB/p65 at Lys310, providing a clear mechanism for its NF-κB inhibitory effects. nih.gov It is noteworthy that (S)-(+)-carvone is the first non-polyphenolic compound identified as a direct SIRT1 activator. nih.gov In contrast, studies on (R)-(-)-carvone found that it did not affect the activity or protein levels of SIRT1, indicating a difference in the mechanism of action between the two enantiomers. nih.gov

Anti-arthritic Activity and Associated Inflammatory Modulation by d-Carvone

D-carvone has demonstrated significant anti-arthritic potential in preclinical models. Its efficacy is attributed to its ability to modulate the underlying inflammatory and oxidative stress processes characteristic of arthritis.

In a study using a complete Freund's adjuvant (CFA)-induced arthritis model in rats, oral administration of d-carvone yielded substantial therapeutic effects. nih.govresearchgate.netnih.gov Treatment with d-carvone led to a significant reduction in paw swelling and edema formation. nih.gov Furthermore, it positively influenced systemic markers of the disease; it improved body weight and modulated hematological parameters, resulting in a reduction of elevated white blood cell levels and an improvement in red blood cell and hemoglobin levels in the arthritic rats. nih.govnih.gov

At the molecular level, d-carvone addressed the oxidative stress associated with arthritis by lowering lipid peroxidation levels and significantly elevating the levels of both enzymatic and non-enzymatic antioxidants. nih.gov A crucial finding was its ability to significantly modulate the levels of inflammatory cytokines. nih.govresearchgate.net The compound also improved the histopathology of the ankle joint, mitigating the pathological changes induced by CFA. nih.gov These findings collectively establish that d-carvone possesses significant anti-arthritic activity, which is mediated through its combined antioxidant and inflammatory cytokine-modulating properties. nih.gov

Data Tables

Table 1: Summary of d-Carvone's Effect on Inflammatory Signaling Pathways

| Pathway | Carvone Form | Experimental Model | Key Molecular Target/Process | Observed Effect |

| NF-κB Pathway | (S)-(+)-carvone | LPS-stimulated murine macrophages | NF-κB/p65 acetylation (Lys310) | Inhibition of transcriptional activity |

| (R)-(-)-carvone | LPS-stimulated murine macrophages | IκB-α resynthesis | Inhibition of transcriptional activity | |

| d-Carvone | LPS-induced lung injury in rats | TLR4/NF-κB signaling | Attenuation of inflammation | |

| JNK Phosphorylation | (S)-(+)-carvone | LPS-stimulated murine macrophages | JNK1 phosphorylation | Significant inhibition |

| (R)-(-)-carvone | LPS-stimulated murine macrophages | JNK1 phosphorylation | Significant inhibition | |

| TLR4/NLRP3 Pathway | d-Carvone | LPS-induced lung injury in rats | TLR4 expression | Downregulation |

| Nrf2/HO-1 Pathway | d-Carvone | LPS-induced lung injury in rats | Nrf2 protein levels | Upregulation |

| (R)-(-)-carvone | Murine macrophages | Nuclear Nrf2 and HO-1 expression | Increased expression | |

| SIRT1 Activation | (S)-(+)-carvone | In vitro enzymatic assay | SIRT1 activity | Direct activation |

| (R)-(-)-carvone | Murine macrophages | SIRT1 activity | No effect |

Table 2: Summary of d-Carvone's Anti-arthritic Activity in CFA-Induced Arthritis Model

| Parameter | Effect of d-Carvone Treatment |

| Physical Symptoms | Reduced paw swelling and edema |

| Improved body weight | |

| Hematological Markers | Reduced white blood cell count |

| Improved red blood cell and hemoglobin levels | |

| Oxidative Stress | Lowered lipid peroxidation |

| Elevated enzymatic & non-enzymatic antioxidants | |

| Inflammatory Markers | Modulated levels of inflammatory cytokines |

| Histopathology | Improved ankle joint pathology |

Antioxidant Activity and Oxidative Stress Mitigation by d-Carvone

d-Carvone, a natural monoterpene, demonstrates significant antioxidant capabilities through various mechanisms. It actively mitigates oxidative stress by bolstering the body's endogenous defense systems, neutralizing harmful reactive oxygen species, and preventing cellular damage.

Enhancement of Endogenous Antioxidant Systems by d-Carvone (e.g., GSH, GR, GPx, SOD, CAT)

d-Carvone has been shown to enhance the body's innate antioxidant defenses by modulating the activity of key enzymatic antioxidants. medchemexpress.commdpi.com The primary enzymes in this first line of defense include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). ulisboa.ptunair.ac.id SOD is responsible for converting highly toxic superoxide radicals into less toxic hydrogen peroxide, which is then neutralized into water and oxygen by CAT and GPX. unair.ac.id

Research has demonstrated d-Carvone's ability to restore the depleted levels of these crucial enzymes in instances of induced oxidative stress. For example, in a study involving rats with nitric oxide deficient hypertension, the administration of d-Carvone successfully reverted the diminished activities of SOD, CAT, and GPX in erythrocytes back to near-normal levels. researchgate.net This restorative effect highlights d-Carvone's role in strengthening the primary antioxidant enzymatic shield against oxidative damage. medchemexpress.comresearchgate.net

| Enzyme | Condition: L-NAME Induced Hypertension | Condition: L-NAME + d-Carvone Treatment | Effect |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |

| Catalase (CAT) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |

| Glutathione Peroxidase (GPx) | Decreased Activity | Restored to Near-Normal Levels | Enhancement |

This table summarizes findings where d-Carvone treatment reversed the decreased activity of key antioxidant enzymes caused by L-NAME-induced hypertension, based on data reported in scientific literature. researchgate.net

Induction of Glutathione S-Transferase (GST) by d-Carvone

Beyond bolstering first-line antioxidant enzymes, carvone has been identified as an inducer of Phase II detoxification enzymes, specifically Glutathione S-Transferase (GST). scielo.br GSTs are critical for cellular protection as they catalyze the conjugation of glutathione to a wide array of xenobiotics and harmful electrophiles, thereby neutralizing them and facilitating their excretion. nih.gov The induction of GST is a key mechanism in chemical carcinogenesis prevention. scielo.br A study by Zheng, Kenney, and Lam in 1992 demonstrated that carvone effectively induced the activity of GST in various target tissues in mice, indicating its potential as a chemopreventive agent. scielo.br

Reduction of Lipid Peroxidation and Scavenging of Reactive Oxygen Species (ROS) by d-Carvone

d-Carvone exhibits potent activity in directly counteracting oxidative damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. medchemexpress.commdpi.com ROS are highly reactive molecules that can cause significant damage to cellular structures, including lipids, proteins, and DNA. nih.gov An excess of ROS can lead to a chain reaction known as lipid peroxidation, which compromises the integrity of cell membranes and can trigger cell death. nih.gov

d-Carvone has been shown to effectively reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), which is a key product of lipid peroxidation. medchemexpress.com Studies have noted d-Carvone's exceptional ability to lower lipid peroxidation levels in various models of induced oxidative stress, including liver fibrosis and arthritis. mdpi.com Furthermore, it directly decreases the generation of ROS, thereby preventing the initiation of cellular damage. medchemexpress.com In vitro experiments on SH-SY5Y and HepG2 cells confirmed that d-Carvone significantly inhibits lipid peroxidation, showcasing its neuroprotective and hepatoprotective potential. medchemexpress.com

Antimicrobial and Antifungal Efficacy of d-Carvone

d-Carvone possesses broad-spectrum antimicrobial and antifungal properties, making it an effective agent against a range of pathogenic microorganisms. mdpi.comscielo.brmdpi.com Its efficacy stems from its ability to disrupt essential cellular structures and functions in microbes.

Mechanisms of Action against Microorganisms (e.g., cell membrane disruption, ultrastructural changes, cell permeability)

The primary antimicrobial mechanism of d-Carvone involves the disruption of the microbial cell membrane. nih.govdntb.gov.ua This action compromises the structural and functional integrity of the cell, leading to its death. Research indicates that d-Carvone's lipophilic nature allows it to penetrate the bacterial cell wall and membrane, leading to several detrimental effects:

Increased Cell Permeability: Carvone induces an increase in the permeability of the cell membrane. nih.gov This loss of selective permeability allows for the uncontrolled passage of ions and other cellular components, disrupting the cell's internal homeostasis. nih.govuomustansiriyah.edu.iq

Cell Membrane Disruption: The compound directly interacts with and destabilizes the lipid bilayer of the cell membrane. mdpi.comnih.gov This can lead to the formation of pores or complete lysis of the membrane, resulting in the leakage of vital intracellular contents. frontiersin.orgnih.gov

Ultrastructural Changes: The damage to the cell membrane leads to significant ultrastructural changes within the microorganism. mdpi.comdntb.gov.ua Studies on carvone derivatives have shown they can destroy the structural integrity of fungal cells and reduce the number of organelles like mitochondria, which are crucial for cellular respiration and energy production. figshare.com

These mechanisms collectively contribute to the potent antimicrobial and antifungal effects observed with d-Carvone. nih.gov

Antibiofilm Activity of d-Carvone

In addition to its action against individual microbial cells, d-Carvone is also effective in combating biofilms. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often exhibiting increased resistance to antimicrobial agents.

d-Carvone has demonstrated a significant ability to both prevent the formation of biofilms and eradicate existing ones. nih.gov It has shown efficacy against biofilms of prominent pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Research on the essential oil of Lippia alba, for which carvone is a major component, revealed complete suppression of S. aureus biofilm formation at a concentration of 0.5 mg/mL. nih.gov At slightly higher concentrations (0.5 to 2 mg/mL), it was also capable of eradicating established biofilm cells. nih.gov This antibiofilm activity suggests d-Carvone could be a valuable agent in addressing infections associated with biofilm formation. researchgate.net

| Activity | Concentration | Result |

|---|---|---|

| Biofilm Formation Inhibition | 0.5 mg/mL | 100% Suppression |

| Biofilm Cell Eradication | 0.5 to 2 mg/mL | Verified Eradication |

This table summarizes the antibiofilm efficacy of carvone against S. aureus as reported in scientific studies. nih.gov

Activity against Specific Bacterial and Fungal Strains

d-Carvone has demonstrated a significant spectrum of activity against various bacterial and fungal pathogens, including strains known for their resistance to conventional antimicrobial agents. Its efficacy is being explored as a potential alternative or adjunct to current therapies.

The antibacterial properties of carvone have been evaluated against several medically important bacteria. nih.gov Studies have shown its activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com The mechanism of its antibacterial action is often attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and loss of integrity. mdpi.com For instance, at a concentration of 0.5 mg/mL, carvone completely suppressed the formation of S. aureus biofilm. mdpi.com

In the realm of antifungal activity, d-carvone has shown promise against various Candida species. Research has demonstrated its effectiveness against Candida albicans, Candida tropicalis, Candida parapsilosis, and Candida krusei. scielo.brscielo.br One study found that (+)-carvone and (-)-carvone (B1668593) were the most active compounds against C. albicans, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of 0.312 and 0.625 mg/mL, respectively. scielo.br Furthermore, carvone has been shown to inhibit the transformation of C. albicans into its more pathogenic hyphal form. scielo.br The potential of carvone and its derivatives as antifungal agents is underscored by their fungistatic and fungicidal activities against various Candida yeasts. scielo.br

Beyond yeasts, d-carvone has also been investigated for its activity against mycotoxigenic fungi, which are responsible for producing harmful mycotoxins in food and feed. This suggests a potential application for d-carvone in food preservation. nih.gov

Table 1: Antibacterial and Antifungal Activity of Carvone Derivatives

| Compound | Microorganism | Activity (MIC/MBC/MFC in mg/mL) |

|---|---|---|

| (-)-Carvone | E. coli | Active |

| (-)-Hydroxydihydrocarvone | E. coli | Active |

| (+)-Carvone | S. aureus | MIC/MBC: 2.5 |

| Carvones | C. tropicalis | MIC/MFC: 2.5 (weak) |

| Carvones | C. parapsilosis | MFC: 1.25 (low) |

| α,β-Epoxycarvone | C. krusei | MIC/MFC: 0.625 (moderate) |

| (+)-Carvone | C. krusei | MIC/MFC: 0.625 (moderate) |

| (+)-Carvone | C. albicans | MIC/MFC: 0.312 |

| (-)-Carvone | C. albicans | MIC/MFC: 0.625 |

Antiparasitic Activity of d-Carvone

d-Carvone has demonstrated notable antiparasitic properties, particularly against gastrointestinal nematodes that pose a significant threat to livestock. nih.gov Research has focused on its efficacy against Haemonchus contortus, a pathogenic haematophagous parasite affecting small ruminants. nih.gov

Nanoemulsions of R-carvone have been shown to possess significant anthelmintic activity. In one study, R-carvone nanoemulsions completely inhibited the motility of adult H. contortus worms at a concentration of 800 μg/mL after just 3 hours of exposure. nih.gov This effect was comparable to the positive control used in the study. nih.gov Furthermore, scanning electron microscopy revealed that the nanoemulsions caused physical damage to the parasites, including alterations to the buccal capsule and cuticle. nih.gov These findings highlight the potential of d-carvone as a promising candidate for the development of novel antiparasitic treatments for veterinary applications. nih.govnih.gov

Antineuraminidase Activity against Viruses

Pharmacological investigations have indicated that carvone possesses antineuraminidase activity, suggesting its potential as an antiviral agent. nih.gov Neuraminidase is a crucial enzyme for the replication and propagation of many viruses, including the influenza virus. By inhibiting this enzyme, d-carvone could potentially interfere with the viral life cycle and reduce the severity of viral infections. Further research is needed to fully elucidate the mechanisms and therapeutic potential of d-carvone's antineuraminidase activity against specific viral strains.

Neurological Effects of d-Carvone

Antinociceptive Activity and Nerve Excitability Modulation by d-Carvone

d-Carvone has been shown to possess significant antinociceptive (pain-relieving) properties, which are linked to its ability to modulate nerve excitability. nih.govjst.go.jp Studies using various experimental pain models have demonstrated the effectiveness of (-)-carvone in reducing pain responses. nih.govjst.go.jp For instance, in the acetic acid-induced writhing test in mice, (-)-carvone significantly decreased the number of writhes. nih.govjst.go.jp It also inhibited the licking response in both the first and second phases of the formalin test, indicating its effect on both neurogenic and inflammatory pain. nih.govjst.go.jp

The antinociceptive action of (-)-carvone does not appear to involve the opioid system, as the opioid antagonist naloxone (B1662785) did not reverse its effects. nih.govjst.go.jp Instead, the mechanism is associated with a reduction in peripheral nerve excitability. nih.govjst.go.jp Experiments using the single sucrose (B13894) gap technique on isolated sciatic nerves showed that (-)-carvone was able to decrease the compound action potential amplitude by approximately 50%. nih.govjst.go.jp This suggests that d-carvone may exert its analgesic effects by directly interfering with nerve signal transmission. nih.govjst.go.jp

Anticonvulsant Effects of d-Carvone

d-Carvone has been identified as a compound with potential anticonvulsant properties. nih.gov Research has shown that both enantiomers of carvone, (S)-(+)-carvone and (R)-(−)-carvone, can exert a depressant effect on the central nervous system (CNS). nih.gov

Specifically, (S)-(+)-carvone has demonstrated notable anticonvulsant activity. nih.gov In studies using pentylenetetrazole (PTZ) and picrotoxin (B1677862) (PIC) to induce convulsions, (S)-(+)-carvone significantly increased the latency to the onset of seizures. nih.gov In contrast, (R)-(−)-carvone was not effective against these types of convulsions. nih.gov These findings suggest that the anticonvulsant properties of carvone are stereospecific, with the (S)-(+) enantiomer being the more active form. nih.gov Further investigations have explored the effects of carvone derivatives, such as cyano-carvone, which also exhibited anticonvulsant effects in pilocarpine-induced seizure models. nih.gov

Neuroprotective Mechanisms of d-Carvone

d-Carvone has demonstrated promising neuroprotective effects in various models of neurological damage, including cerebral ischemia/reperfusion injury, depression, and sedation. nih.govmdpi.comnih.gov Its neuroprotective actions are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.comnih.gov

In the context of cerebral ischemia/reperfusion injury, d-carvone has been shown to inhibit the inflammatory response by targeting the TLR4/NLRP3 signaling pathway. mdpi.comnih.gov It reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and downregulates the expression of NLRP3, caspase-1, and ASC. nih.gov Furthermore, d-carvone mitigates oxidative stress by enhancing the activity of antioxidant enzymes. medchemexpress.com

The neuroprotective effects of d-carvone also extend to its ability to modulate apoptosis. mdpi.com In models of hepatic ischemia/reperfusion, pretreatment with d-carvone led to a reduction in apoptotic markers such as caspases 1, 3, and 9, and the pro-apoptotic protein Bax, while increasing the expression of the anti-apoptotic protein Bcl2. mdpi.com These multifaceted neuroprotective mechanisms suggest that d-carvone could be a valuable therapeutic agent for a range of neurological disorders. nih.gov

Table 2: Neuroprotective Effects of d-Carvone

| Neurological Condition | Observed Effects of d-Carvone | Proposed Mechanism of Action |

|---|---|---|

| Cerebral Ischemia/Reperfusion Injury | Reduced infarct volume, attenuated neurological deficits, decreased water content in the brain. nih.gov | Inhibition of TLR4/NLRP3 signaling pathway, reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and downregulation of NLRP3, caspase-1, and ASC. mdpi.comnih.gov |

| Depression/Sedation | Decreased ambulation, increased sedation, and antinociceptive effects. nih.gov | Depressant effect on the central nervous system. nih.gov |

| Apoptosis | Reduced levels of caspases 1, 3, and 9, and Bax; increased levels of Bcl2. mdpi.com | Anti-apoptotic effects through modulation of apoptosis-related proteins. mdpi.com |

Memory Improvement Associated with d-Carvone

d-Carvone has been investigated for its potential effects on the central nervous system and cognitive functions, including memory. Research has explored its immunomodulatory properties and the subsequent impact on memory capacity. In a study involving different mouse strains, the inhalation of carvone demonstrated varied effects on memory. In BALB/c mice, carvone inhalation was associated with an improvement in memory capacity in a fear-conditioning test. nih.govmdpi.com This cognitive enhancement was linked to a higher infiltration of CD3+ T cells into the hippocampus. nih.gov Furthermore, an increased local expression of messenger RNA (mRNA) for the cytokines Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) was observed in the hippocampus of these mice. nih.gov

Conversely, in C57BL/6J mice, carvone inhalation was reported to impair memory capacity. nih.govmdpi.com This impairment was associated with a reduction in the number of CD3 T cells in the hippocampus and an increase in Interferon-γ (IFN-γ). nih.gov These findings suggest a link between the immunomodulatory effects of d-carvone and its influence on cognitive functions, with outcomes that can be strain-specific. nih.gov Further studies using a passive avoidance test showed that multiple-dose administration of S-(+)-carvone at 100 mg/kg had a positive influence on memory acquisition. mdpi.comresearchgate.net Analysis of brain tissue confirmed that S-(+)-carvone can cross the blood-brain barrier and accumulate in the hippocampus, a key region for memory processes. mdpi.comresearchgate.net

| Strain | Effect of Carvone Inhalation on Memory | Associated Immunological Changes in Hippocampus |

| BALB/c Mice | Improved memory capacity | Higher CD3+ T cell infiltration; Increased mRNA expression of IL-1β, TNF-α, and IL-6 nih.gov |

| C57BL/6J Mice | Impaired memory capacity | Reduced CD3+ T cell numbers; Increased IFN-γ nih.gov |

Antidiabetic and Metabolic Regulatory Actions of d-Carvone

Regulation of Glucose Metabolism and Carbohydrate Metabolic Enzymes by d-Carvone

d-Carvone has demonstrated significant effects on glucose metabolism, positioning it as a compound of interest in the study of diabetes. In experimental models of streptozotocin (B1681764) (STZ)-induced diabetes in rats, oral administration of carvone has been shown to improve glycemic status. nih.gov This includes a notable decrease in plasma glucose and glycosylated hemoglobin (HbA1c) levels, alongside an increase in plasma insulin (B600854). nih.govnih.gov

The mechanism behind these effects involves the regulation of key enzymes involved in carbohydrate metabolism. nih.govresearchgate.net In diabetic rats, the activities of these enzymes are typically altered. nih.gov Treatment with carvone has been found to restore the reversed activities of carbohydrate metabolic enzymes in the liver to near-normal levels. nih.govnih.gov Histopathological analyses have further revealed that carvone treatment can reduce the damage to hepatic and pancreatic β-cells induced by STZ. nih.govresearchgate.net These findings suggest that carvone helps control glucose metabolism by ameliorating the function of crucial enzymes within the hepatic tissues of diabetic rats. nih.govnih.govresearchgate.net Studies have also reported that carvone's regulation of glucose-6-phosphate dehydrogenase activity may be linked to increased insulin production, which contributes to lowering blood glucose levels. biointerfaceresearch.com

| Parameter | Effect of STZ-Induction | Effect of d-Carvone Treatment |

| Plasma Glucose | Significant Increase nih.gov | Significant Decline nih.govnih.gov |

| Glycosylated Hemoglobin (HbA1c) | Significant Increase nih.gov | Significant Decline nih.govnih.gov |

| Plasma Insulin | Reduction nih.govnih.gov | Significant Improvement nih.govnih.gov |

| Carbohydrate Metabolic Enzymes | Altered Activity nih.gov | Restoration to Near-Normal Levels nih.govnih.gov |

Prevention of High-Fat Diet-Induced Obesity and Metabolic Problems by d-Carvone

Research indicates that d-carvone can play a role in preventing obesity and related metabolic complications induced by a high-fat diet (HFD). nih.govnih.gov In studies using C57BL/6 mice fed an HFD, administration of S-carvone was shown to inhibit weight gain and the accumulation of fat in the liver. nih.govnih.gov

The beneficial effects of S-carvone are associated with its ability to modulate the expression of genes involved in inflammation and lipid metabolism in both adipose tissue and the liver. nih.govresearchgate.net Specifically, S-carvone treatment was linked to an improved expression of macrophage marker genes in white adipose tissue, including F4/80, Cd11b, Cd11c, and Cd206. nih.gov It also reduced the expression of genes responsible for lipid synthesis and transport in the liver, such as Pparγ2, Scd1, and Cd36. nih.gov By altering these inflammatory and lipogenic gene pathways, S-carvone helps to block HFD-induced obesity and ameliorate associated metabolic issues like insulin resistance. nih.govnih.gov

| Tissue | Gene Category | Specific Genes Affected by S-Carvone | Outcome |

| White Adipose Tissue | Macrophage Markers | F4/80, Cd11b, Cd11c, Cd206 (Expression Improved) nih.gov | Alteration of HFD-induced inflammation nih.gov |

| Liver | Lipid Synthesis & Transport | Pparγ2, Scd1, Cd36 (Expression Reduced) nih.gov | Inhibition of fat accumulation nih.govnih.gov |

Amelioration of Hepatic Steatosis by d-Carvone

d-Carvone has been shown to alleviate hepatic steatosis, a condition characterized by the accumulation of fat in the liver. nih.gov In animal models of nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, dietary inclusion of carvone demonstrated the ability to reverse the adverse effects. gmedicine.degmedicine.de

Rats fed a high-fat diet exhibited elevated levels of triglycerides and cholesterol in the liver, which were significantly reduced following carvone supplementation. gmedicine.degmedicine.de Carvone administration also led to a reduction in both body and liver weights. gmedicine.de The mechanism is believed to be linked to its antioxidant properties, as evidenced by a decrease in thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation. gmedicine.deresearchgate.net By reducing liver triglyceride and cholesterol levels, carvone can inhibit and even reverse the progression of hepatic steatosis. gmedicine.degmedicine.de

| Parameter | High-Fat Diet Group | High-Fat Diet + Carvone Group |

| Liver Triglycerides | Higher Levels gmedicine.degmedicine.de | Significantly Reduced gmedicine.degmedicine.de |

| Liver Cholesterol | Higher Levels gmedicine.degmedicine.de | Significantly Reduced gmedicine.degmedicine.de |

| Liver Weight | Increased | Reduced gmedicine.de |

| TBARS (Lipid Peroxidation) | Higher Levels gmedicine.de | Significantly Reduced gmedicine.de |

Other Diverse Biological Activities of d-Carvone

Anti-fibrotic Activity of d-Carvone (e.g., against liver fibrosis, TGF-β1/SMAD3 pathway)

d-Carvone exhibits potent anti-fibrotic properties, particularly in the context of liver fibrosis. nih.govmdpi.comnih.gov In rat models where liver fibrosis was induced by carbon tetrachloride (CCl4), treatment with d-carvone significantly attenuated the progression of the disease. nih.govnih.govresearchgate.net This was evidenced by a decrease in collagen deposition, a reduced fibrosis score, and diminished expression of α-SMA, a marker for the activation of hepatic stellate cells which are central to fibrogenesis. nih.govnih.gov

A key mechanism underlying d-carvone's anti-fibrotic effect is its ability to inhibit the Transforming Growth Factor-β1 (TGF-β1)/SMAD3 signaling pathway. nih.govmdpi.comnih.govresearchgate.net This pathway is a critical driver of fibrosis. d-Carvone administration resulted in a significant downregulation of the pro-fibrogenic markers TGF-β1 and SMAD3. nih.govnih.govresearchgate.net Concurrently, it has been observed to upregulate Matrix Metalloproteinase-9 (MMP9), an enzyme involved in the degradation of the extracellular matrix. nih.govnih.gov This modulation of the TGF-β1/SMAD3 pathway, combined with its antioxidant activity, highlights d-carvone's potential as a therapeutic candidate for inhibiting liver fibrosis. nih.govresearchgate.net

| Fibrosis Marker / Pathway Component | Effect of CCl4-Induced Fibrosis | Effect of d-Carvone Treatment |

| Collagen Deposition / Fibrosis Score | Increased | Decreased nih.govnih.gov |

| α-SMA Expression | Increased | Reduced nih.govnih.gov |

| TGF-β1 Expression | Upregulated | Downregulated nih.govnih.govresearchgate.net |

| SMAD3 Expression | Upregulated | Downregulated nih.govnih.govresearchgate.net |

| MMP9 Expression | Not specified | Upregulated nih.govnih.gov |

Cardioprotective Effects of d-Carvone

Recent studies have highlighted the cardioprotective potential of d-Carvone, particularly in mitigating the cardiotoxic effects of certain therapeutic agents. One notable area of research involves its protective role against doxorubicin-induced cardiotoxicity. Doxorubicin, a potent anticancer drug, is known to cause damage to heart tissue, partly through the generation of oxidative stress.

Research has shown that R-(-)-carvone, an enantiomer of carvone, can protect the heart from doxorubicin-induced toxicity. In both in vitro studies using H9C2 heart cell lines and in vivo studies in BALB/c mice, R-(-)-carvone demonstrated a protective effect by increasing the activity of catalase, a crucial antioxidant enzyme. balkanmedicaljournal.orgnih.gov This increase in catalase activity helps to neutralize harmful reactive oxygen species, thereby reducing oxidative damage to cardiac cells. balkanmedicaljournal.org

In animal models, concomitant treatment with R-(-)-carvone was found to lessen the histological degenerative changes in the myocardium caused by doxorubicin. nih.gov Furthermore, it significantly lowered the elevated serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are key biomarkers of cardiac injury. nih.gov

| Parameter | Doxorubicin (DOX) Treated Group | DOX + R-(-)-Carvone Treated Group | Mechanism of Action |

|---|---|---|---|

| Catalase Activity (in vivo) | Decreased | Increased | Enhancement of antioxidant defense |

| Catalase Activity (H9C2 cells) | Decreased | Increased | |

| Creatine Kinase (CK) Levels | Elevated | Lowered | Reduction of cardiac muscle damage |

| Lactate Dehydrogenase (LDH) Levels | Elevated | Lowered | |

| Myocardial Degeneration | Present | Reduced | Preservation of heart tissue integrity |

Anti-hypertensive Effects of d-Carvone

D-Carvone has demonstrated significant anti-hypertensive properties in preclinical studies. Research utilizing a model of hypertension induced by Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), a nitric oxide synthase inhibitor, has provided insights into the mechanisms underlying these effects.

In a study involving L-NAME-induced hypertensive rats, oral administration of d-Carvone for four weeks resulted in a notable reduction in heart rate. academicoa.com The hypertensive state induced by L-NAME is characterized by a decrease in the bioavailability of nitric oxide (NO), a key regulator of vascular tone. Treatment with d-Carvone was found to restore the levels of plasma nitric oxide, suggesting that its anti-hypertensive effect is, at least in part, mediated by the modulation of the nitric oxide pathway. academicoa.com

| Parameter | L-NAME Hypertensive Group | L-NAME + d-Carvone Treated Group |

|---|---|---|

| Heart Rate | Significantly Increased | Significantly Reduced |

| Plasma Nitric Oxide (NO) | Significantly Decreased | Restored to near normal |

Anti-hyperlipidemic Effects of d-Carvone

In conjunction with its anti-hypertensive activity, d-Carvone has also been shown to possess anti-hyperlipidemic effects. Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular diseases and often coexists with hypertension.

The same study that demonstrated the anti-hypertensive effects of d-Carvone in L-NAME-induced hypertensive rats also investigated its impact on the lipid profile. The hypertensive rats exhibited a significant increase in aortic levels of triglycerides (TG), total cholesterol (TC), and free fatty acids (FFA), along with a decrease in phospholipids (B1166683) (PL). Treatment with d-Carvone effectively reversed these alterations, bringing the lipid levels back towards the normal range. academicoa.com These findings suggest that d-Carvone can ameliorate the lipid abnormalities associated with hypertension. academicoa.com

| Aortic Lipid Profile | L-NAME Hypertensive Group (mg/g tissue) | L-NAME + d-Carvone (20 mg/kg) Treated Group (mg/g tissue) |

|---|---|---|

| Triglycerides (TG) | Increased | Decreased |

| Total Cholesterol (TC) | Increased | Decreased |

| Free Fatty Acids (FFA) | Increased | Decreased |

| Phospholipids (PL) | Decreased | Increased |

Anti-ulcerative Colitis Effects of d-Carvone

D-Carvone has shown therapeutic potential in the management of ulcerative colitis, a chronic inflammatory bowel disease. Its anti-inflammatory properties appear to play a key role in its beneficial effects in this condition.

In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), treatment with d-Carvone demonstrated a significant amelioration of the disease. nih.gov The d-Carvone treatment led to a decrease in the disease activity index (DAI), a composite score that reflects the severity of colitis. nih.gov Furthermore, d-Carvone helped in maintaining the colon length, which is typically shortened in response to inflammation. nih.gov

Histopathological examination of the colon tissue from d-Carvone-treated mice revealed less mucosal damage, improved crypt integrity, and better preservation of goblet cells compared to the untreated colitis group. nih.gov At the molecular level, d-Carvone was found to inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key pro-inflammatory mediators implicated in the pathogenesis of ulcerative colitis. nih.govbegellhouse.com

| Parameter | DSS-Induced Colitis Group | DSS + d-Carvone (40 mg/kg) Treated Group |

|---|---|---|

| Disease Activity Index (DAI) Score | Increased | Decreased |

| Colon Length | Shortened | Maintained |

| Mucosal Damage | Severe | Reduced |

| COX-2 Expression | Increased | Diminished |

| TNF-α Expression | Increased | Diminished |

Otoprotective Mechanisms of d-Carvone

Emerging research indicates that d-Carvone may have a protective effect against ototoxicity, or damage to the inner ear, which can be caused by certain medications. One such medication is paclitaxel (B517696), a chemotherapeutic agent known to have ototoxic side effects. The otoprotective effects of carvone are attributed to its antioxidant properties.

A study investigating the effects of carvone on paclitaxel-induced ototoxicity in a rat model found that co-administration of carvone provided significant protection. dergipark.org.trresearchgate.net The ototoxic effects of paclitaxel were evident through a weakening of otoacoustic emission values, which are sounds generated by the inner ear and are a measure of cochlear health. Carvone co-treatment ameliorated these paclitaxel-induced shifts in otoacoustic emission values. dergipark.org.trresearchgate.net